molecular formula C16H22N2O2 B11845077 Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 189349-27-7

Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11845077
CAS No.: 189349-27-7
M. Wt: 274.36 g/mol
InChI Key: PDFMFMWUQFHSFA-YUELXQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the phenylethyl group and the carboxylate ester. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the carboxylate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its specific hexahydropyrrolo[3,4-b]pyrrole core and the presence of the phenylethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

189349-27-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12(13-6-4-3-5-7-13)18-9-8-14-10-17(11-15(14)18)16(19)20-2/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-,15+/m1/s1

InChI Key

PDFMFMWUQFHSFA-YUELXQCFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H]3[C@@H]2CN(C3)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3C2CN(C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.